molecular formula C18H12FN3O3S B2405767 (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-08-9

(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2405767
CAS No.: 865198-08-9
M. Wt: 369.37
InChI Key: JFQVXNCFPLVZTF-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds such as 2-amino-9H-chromeno[2,3-d]thiazol-9-ones have been synthesized via copper-promoted cascade reactions . The reaction employed easily available 2-amino-3-iodochromones and amines as substrates .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, isothiazole, a related compound, has a molar mass of 85.12 g/mol and a boiling point of 114 °C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of similar benzothiazole-imino-benzoic acid ligands, such as (E)-2-((benzo[d]thiazol-2-ylimino)methyl)benzoic acid, have been explored, emphasizing their potential in forming metal complexes with various metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes show significant antimicrobial activity against human epidemic-causing bacterial strains (Mishra et al., 2019).
  • Arylidene compounds derived from similar molecules, such as 2-iminothiazolidine-4-one, have been synthesized and characterized. The antimicrobial activity of these compounds has been tested against various bacterial strains, indicating their potential in medicinal chemistry (Azeez & Abdullah, 2019).

Anticancer Potential

  • Compounds like (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, which share structural similarities, have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines, indicating potential as anticancer agents (Penthala et al., 2011).

Novel Synthesis Methods

  • Research has been conducted on the efficient synthesis of compounds like 2-(2-((4-Methoxybenzoyl)imino)-4-(4methoxyphenyl)thiazol-3(2H)-yl)-2-phenylacetic acid, demonstrating the potential for innovative synthetic methods in producing similar thiazole-imino compounds (Shahvelayati et al., 2017).

Antiviral Activities

  • Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety, which are structurally related, have shown good antiviral activities, particularly against tobacco mosaic virus, indicating potential applications in antiviral drug development (Xie et al., 2017).

Aldose Reductase Inhibitors

  • Iminothiazolidin-4-one acetate derivatives, similar in structure, have been synthesized and evaluated as inhibitors of aldehyde and aldose reductase, suggesting their potential in treating diabetic complications (Ali et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d]thiazole derivatives have shown antimicrobial activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 2-Aminobenzo[d]thiazol-4-ol, a related compound, has been associated with certain hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 2-[2-(4-cyanobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O3S/c1-25-16(23)10-22-14-7-6-13(19)8-15(14)26-18(22)21-17(24)12-4-2-11(9-20)3-5-12/h2-8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQVXNCFPLVZTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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